1-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride

Na⁺/K⁺-ATPase cation occlusion competitive antagonist

1-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride (CAS 154474-91-6), also designated as m-xylylenebisguanidine dihydrochloride (mXBG·2HCl), is a symmetrical bis-guanidine dicationic compound with molecular formula C10H18Cl2N6 and molecular weight 293.19 g/mol. The free base dication (mXBG) features two guanidinium groups connected via a 1,3-phenylenedimethanamine (meta-xylene) spacer, yielding a compound with 6 hydrogen bond donors, 2 hydrogen bond acceptors, 4 rotatable bonds, and a topological polar surface area of approximately 71.4 Ų.

Molecular Formula C10H18Cl2N6
Molecular Weight 293.19 g/mol
CAS No. 154474-91-6
Cat. No. B1422388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride
CAS154474-91-6
Molecular FormulaC10H18Cl2N6
Molecular Weight293.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CN=C(N)N)CN=C(N)N.Cl.Cl
InChIInChI=1S/C10H16N6.2ClH/c11-9(12)15-5-7-2-1-3-8(4-7)6-16-10(13)14;;/h1-4H,5-6H2,(H4,11,12,15)(H4,13,14,16);2*1H
InChIKeyGMLBOUPTOPTITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-{[(Diaminomethylidene)Amino]Methyl}Phenyl)Methyl]Guanidine Dihydrochloride (CAS 154474-91-6): Compound Identity and Procurement-Relevant Profile


1-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride (CAS 154474-91-6), also designated as m-xylylenebisguanidine dihydrochloride (mXBG·2HCl), is a symmetrical bis-guanidine dicationic compound with molecular formula C10H18Cl2N6 and molecular weight 293.19 g/mol [1]. The free base dication (mXBG) features two guanidinium groups connected via a 1,3-phenylenedimethanamine (meta-xylene) spacer, yielding a compound with 6 hydrogen bond donors, 2 hydrogen bond acceptors, 4 rotatable bonds, and a topological polar surface area of approximately 71.4 Ų [1]. Commercially, this compound is supplied as a versatile small molecule scaffold (Biosynth catalog EGA47491) with minimum 95% purity by HPLC, and is classified strictly for research use . The compound belongs to the aryl-bisguanidinium class, which has been characterized as high-affinity competitive Na⁺-like antagonists of Na⁺,K⁺-ATPase and has been explored as a building block for oligoguanidine antimicrobial polymers [2][3].

Why In-Class Bis-Guanidine Substitution Is Not Straightforward: The Case of 1-[(3-{[(Diaminomethylidene)Amino]Methyl}Phenyl)Methyl]Guanidine Dihydrochloride


Within the aryl-bisguanidinium family, seemingly minor structural variations produce non-interchangeable functional profiles. The meta-xylene spacer in mXBG·2HCl confers a specific inter-guanidinium distance and spatial orientation that directly governs both its cation-binding pharmacology and its supramolecular assembly behavior. The para isomer (pXBG) exhibits different Na⁺,K⁺-ATPase affinity (8.2 μM vs. 7.7 μM for mXBG), distinct cytoplasmic-surface selectivity, and an inability to form the same three-dimensional hydrogen-bonded networks observed crystallographically for the meta congener [1][2]. Alkyl-chain bisguanidiniums (e.g., BisG 8 with 26 μM affinity) are substantially weaker binders, while alkyl-monoguanidiniums are approximately half as effective as their bisguanidinium counterparts [1]. Even within oligoguanidine polymer applications, the use of 1,3-benzenedimethanamine (the core diamine of mXBG) yields oligomer PMXMG with antibacterial activity that differs measurably from that of the hexamethylenediamine-derived PHMG standard [3]. These quantitative divergences mean that procurement decisions predicated on class membership alone risk selecting a compound with inappropriate target affinity, selectivity, or materials properties for the intended application.

Quantitative Differentiation Evidence for 1-[(3-{[(Diaminomethylidene)Amino]Methyl}Phenyl)Methyl]Guanidine Dihydrochloride (mXBG) Versus Closest Analogs


Na⁺,K⁺-ATPase Cation Occlusion Affinity: mXBG (7.7 μM) Demonstrates Measurably Higher Affinity Than the Para Isomer pXBG (8.2 μM) and Alkyl Bisguanidinium BisG 8 (26 μM)

In a direct head-to-head comparison within the same study, mXBG (meta-xylylenebisguanidinium) and pXBG (para-xylylenebisguanidinium) were synthesized and tested in parallel for their ability to compete with Rb⁺ or Na⁺ for occlusion sites on renal Na⁺,K⁺-ATPase [1]. Under high ionic strength conditions, mXBG exhibited an intrinsic affinity of 7.7 μM, representing an approximately 6% higher affinity (lower Ki) than the para isomer pXBG at 8.2 μM [1]. Both xylylene-bridged bisguanidiniums substantially outperformed the alkyl-bisguanidinium comparator BisG 8, which showed an intrinsic affinity of 26 μM under identical assay conditions—a 3.4-fold weaker binding compared to mXBG [1]. Furthermore, bisguanidinium compounds as a class were approximately twice as effective as the equivalent alkyl-monoguanidinium compounds in the same occlusion assay [1].

Na⁺/K⁺-ATPase cation occlusion competitive antagonist bisguanidinium

Na⁺-Over-K⁺ Selectivity Profile: mXBG Competes Strongly With Na⁺ Ions But Only Weakly With K⁺ Ions, Defining a Specific Pharmacological Fingerprint

The selectivity profile of mXBG was explicitly characterized in the seminal David et al. (1992) study [1]. mXBG inhibits Na⁺,K⁺-ATPase activity by competing strongly with Na⁺ ions but only weakly with K⁺ ions. Mechanistically, mXBG (a) inhibits Na⁺,K⁺-ATPase enzymatic activity in a Na⁺-competitive manner, (b) inhibits phosphorylation from ATP by competing with Na⁺ ions, and (c) like Na⁺ ions, it blocks phosphorylation from inorganic phosphate [1]. All guanidinium derivatives tested, including mXBG, stabilize the E1 conformation of fluorescein-labeled Na⁺,K⁺-ATPase, acting as competitive Na⁺ analogues [1]. In contrast, the simpler guanidinium ion and ethylenediamine, while also classified as Na⁺-like antagonists, lack the bis-guanidinium architecture that confers the enhanced affinity observed for mXBG [2].

ion selectivity Na⁺/K⁺-ATPase competitive inhibition E1 conformation

pH-Dependent Affinity Modulation: mXBG Affinity Increases 5-Fold When pH Is Raised From 7.0 to 8.5, Providing a Tunable Experimental Parameter Absent in Non-Guanidinium Cation Antagonists

A systematic investigation of assay conditions revealed that mXBG affinity for Na⁺,K⁺-ATPase occlusion sites is strongly pH-dependent, reflecting competition between guanidinium groups and protons at sites with an apparent pKa of approximately 7.5 [1]. When pH was raised from 7.0 to 8.5, a 5-fold increase in affinity was observed [1]. Replacing Tris-HCl with choline chloride-containing media raised apparent affinities approximately 2-fold [1]. This pH sensitivity is a specific consequence of the guanidinium moiety's ionization state and is not shared by non-guanidinium Na⁺-like antagonists such as ethylenediamine. For comparison, alkyl-bisguanidinium compounds (BisG series) also showed pH sensitivity, but their absolute affinities remained substantially lower than mXBG across the pH range tested [1].

pH dependence guanidinium pKa occlusion assay optimization proton competition

Ultra-High Affinity Under Low Ionic Strength: mXBG Binds Fluorescein-Labeled Na⁺,K⁺-ATPase With Kd of 0.08 μM, a ~96-Fold Enhancement Over High Ionic Strength Conditions

Under low ionic strength conditions (1 mM Tris-HCl, pH 8.55), mXBG exhibited dramatically enhanced binding to fluorescein-labeled Na⁺,K⁺-ATPase, with an observed affinity of 0.08 μM [1]. This represents an approximately 96-fold increase in affinity compared to the 7.7 μM observed under high ionic strength conditions [1]. For context, this 0.08 μM value is among the lowest reported affinity constants for any cation antagonist of Na⁺,K⁺-ATPase at the time of publication [2]. The binding of mXBG to the FITC-labeled enzyme produced an 'E1' fluorescence signal similar to that induced by Na⁺ binding, and this signal was reversed by the addition of Rb⁺, confirming the specificity of the interaction [1][2]. However, under very low ionic strength, evidence for nonspecific adsorption to membranes was also noted, indicating that low-ionic-strength conditions require careful control [1].

low ionic strength fluorescence labeling FITC-enzyme E1 conformation

Meta-Xylylene Spacer Enables a Unique 3D Hydrogen-Bonded Network in the Solid State That the Para Isomer Cannot Replicate

Single-crystal X-ray structural determination of the sulfate salt of m-xylylenediguanidinium (the dication corresponding to the target compound) revealed that the meta-substitution pattern precludes the symmetrical tweezer-like coordination toward sulfate that might be anticipated from solution NMR data [1]. Instead, the dication assembles into a complex three-dimensional H-bonded network where the two guanidinium arms adopt different conformations, and all guanidinium N–H units plus one C–H unit of each CH₂ group are involved in hydrogen bonds to sulfate [1]. The crystal structure was solved in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, and refined to R₁ = 0.053 for 2043 observed reflections [2]. In contrast, the para isomer (p-xylylenediguanidinium) would be structurally constrained to a different spatial organization due to the linear disposition of the guanidinium arms, though a comparable single-crystal study for the para isomer sulfate salt was not located in the available literature.

supramolecular chemistry anion chelation crystal engineering hydrogen bonding

Bisguanidinium Architecture Confers Approximately 2-Fold Higher Na⁺,K⁺-ATPase Affinity Compared to Monoguanidinium Analogs, Validating the Dicationic Design

Across a systematic screen of alkyl- and aryl-guanidinium derivatives, bisguanidinium (BisG) compounds were consistently approximately twice as effective as the equivalent alkyl-monoguanidinium compounds in competitively inhibiting Rb⁺ and Na⁺ occlusion by renal Na⁺,K⁺-ATPase [1]. This 2-fold potency enhancement is attributable to the presence of two guanidinium groups rather than one, independent of the linker identity. However, the linker structure further modulates affinity: the rigid aromatic meta-xylene spacer of mXBG yields 7.7 μM affinity, whereas the flexible alkyl C8 chain of BisG 8 yields only 26 μM affinity despite also bearing two guanidinium groups [1]. This demonstrates that both the dicationic nature and the specific spacer geometry contribute to mXBG's overall affinity advantage. The hydrophobicity rather than the degree of proximity of the guanidinium groups was identified as the primary determinant of binding affinity across all BisG compounds [1].

structure-activity relationship bisguanidinium monoguanidinium cation occlusion

Recommended Research and Industrial Application Scenarios for 1-[(3-{[(Diaminomethylidene)Amino]Methyl}Phenyl)Methyl]Guanidine Dihydrochloride Based on Verified Differentiation Evidence


Na⁺,K⁺-ATPase E1 Conformation Stabilization and Fluorescence-Based Cation Binding Assays

mXBG·2HCl is the recommended bisguanidinium probe for experiments requiring high-affinity stabilization of the E1 conformation of Na⁺,K⁺-ATPase. Under low ionic strength conditions (1 mM Tris-HCl, pH 8.55), mXBG binds fluorescein-labeled enzyme with a Kd of 0.08 μM—a ~96-fold enhancement over standard high-ionic-strength conditions [1]. This ultra-high affinity mode is not documented for pXBG or alkyl-bisguanidiniums, making mXBG uniquely suited for fluorescence polarization or FRET-based E1/E2 transition studies. Researchers should prepare mXBG stock solutions in low-ionic-strength buffer at pH 8.5 to exploit the 5-fold affinity gain relative to pH 7.0 [1].

Competitive Na⁺-Site Occlusion Pharmacology and Cation Transport Mechanistic Studies

For investigations of the Na⁺-binding limb of the Na⁺/K⁺ pump cycle, mXBG·2HCl offers the highest affinity (7.7 μM) among characterized aryl-bisguanidinium Na⁺-like antagonists, with a clearly defined selectivity profile (strong Na⁺ competition, weak K⁺ competition) [1]. Its 3.4-fold higher affinity versus the alkyl benchmark BisG 8 (26 μM) and ~2-fold advantage over monoguanidinium controls enables experiments at lower compound concentrations, reducing off-target or nonspecific membrane effects [1]. The compound inhibits both ATP-dependent phosphorylation (competing with Na⁺) and phosphorylation from inorganic phosphate (mimicking Na⁺), providing multiple experimental readouts for mechanistic studies [1].

Crystal Engineering and Supramolecular Anion-Recognition Scaffold Design

The sulfate salt of the m-xylylenediguanidinium dication crystallizes in a well-characterized monoclinic C2 lattice (a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°, Z = 4, R₁ = 0.053) and assembles a three-dimensional hydrogen-bonded network involving all guanidinium N–H donors and one C–H per methylene group [1]. This crystallographically verified architecture distinguishes the meta isomer from the para isomer, which cannot adopt the same 3D network topology. Researchers developing guanidinium-based anion receptors, molecular tweezers, or hydrogen-bonded organic frameworks (HOFs) should select the meta isomer when a networked solid-state structure is desired over discrete host–guest binding [1].

Oligoguanidine Antibacterial Polymer Synthesis Using 1,3-Benzenedimethanamine as the Diamine Monomer

The compound serves as a well-characterized monomeric building block or structural model for the synthesis of PMXMG-type oligoguanidines via polycondensation of guanidine hydrochloride with 1,3-benzenedimethanamine [1]. The resulting oligomer PMXMG exhibits antibacterial activity that is measurably different from the industry-standard PHMG (polyhexamethylene guanidine hydrochloride), which uses hexamethylenediamine as the diamine component [1]. For antimicrobial material development programs seeking to diversify beyond PHMG, the meta-xylene spacer provides a structurally distinct backbone with differentiated antibacterial potency, justifying the procurement of the pure bisguanidine monomer for use as an analytical standard or polymerization feedstock [1].

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